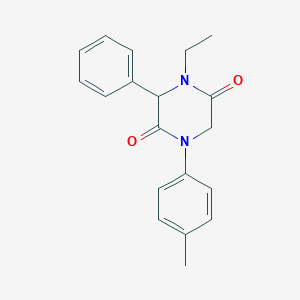
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by targeting and inhibiting specific enzymes involved in the growth and spread of cancer cells.
Mécanisme D'action
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a key role in the growth and survival of cancer cells, and by inhibiting their activity, this compound can prevent the cells from proliferating and spreading.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK and ITK activity, the induction of apoptosis (programmed cell death), and the suppression of cytokine production. These effects are thought to contribute to the drug's anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is its specificity for BTK and ITK, which makes it a potentially effective treatment for cancers that are driven by these enzymes. However, like all drugs, this compound has certain limitations, including the potential for off-target effects, toxicity, and resistance.
Orientations Futures
There are several potential future directions for research on 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, including:
1. Investigating its potential as a treatment for other types of cancer, such as solid tumors.
2. Developing combination therapies that incorporate this compound with other drugs to enhance its efficacy.
3. Exploring its potential use in combination with immunotherapy to enhance the immune response against cancer cells.
4. Investigating the mechanisms of resistance to this compound and developing strategies to overcome it.
Conclusion:
Overall, this compound is a promising new drug that has shown potential as a treatment for various types of cancer. Its specificity for BTK and ITK makes it a potentially effective treatment for cancers that are driven by these enzymes, and there are several potential future directions for research on this drug. However, further studies are needed to fully understand its efficacy, safety, and potential limitations.
Méthodes De Synthèse
The synthesis of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves several steps, starting with the reaction between 3,5-dimethylphenylamine and 4-methoxybenzaldehyde to form an intermediate compound. This is then reacted with 4-methylphenylhydrazine to form the final product, which is purified using column chromatography.
Applications De Recherche Scientifique
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that this compound can effectively inhibit the growth and spread of cancer cells, both in vitro and in vivo.
Propriétés
Formule moléculaire |
C26H26N2O3 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-5-9-21(10-6-17)27-16-24(29)28(22-14-18(2)13-19(3)15-22)25(26(27)30)20-7-11-23(31-4)12-8-20/h5-15,25H,16H2,1-4H3 |
Clé InChI |
DQFKMVUHFHBASP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
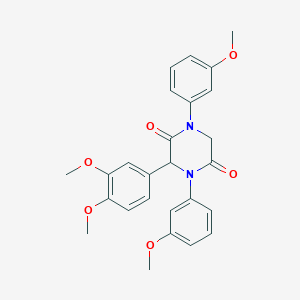
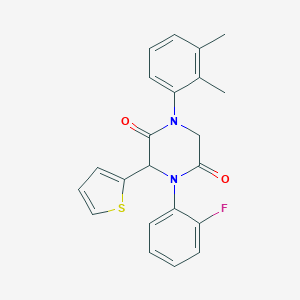
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
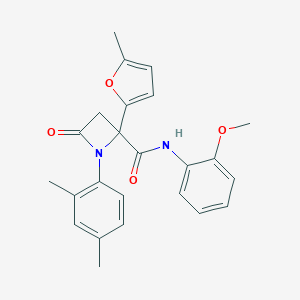
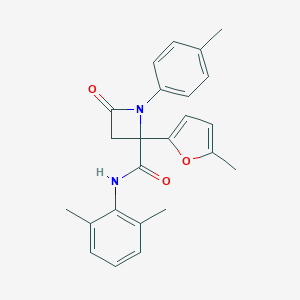
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

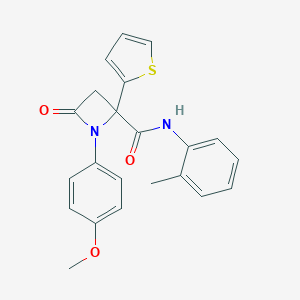


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
